Upidosin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Upidosin implique plusieurs étapes, à commencer par la préparation de composés intermédiaires. Les étapes clés comprennent :

Formation du cycle pipérazine : La première étape implique la formation d'un cycle pipérazine par réaction du 2-méthoxyphényl avec la pipérazine.

Réaction de couplage : Le dérivé de la pipérazine est ensuite couplé avec une chaîne propylique.

Formation du cycle chromène : La dernière étape implique la formation du cycle chromène par réaction de l'intermédiaire avec le 3-méthyl-4-oxo-2-phénylchromène-8-carboxamide

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les paramètres clés comprennent le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'Upidosin subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle chromène.

Substitution : Les réactions de substitution, en particulier sur le cycle pipérazine, peuvent conduire à la formation de différents analogues

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution : Les composés halogénés et les nucléophiles sont utilisés pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'this compound, ainsi que des analogues substitués présentant des propriétés pharmacologiques modifiées .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans des études impliquant des antagonistes des récepteurs α1-adrénergiques.

Biologie : Investigated for its effects on cellular signaling pathways and receptor binding.

Médecine : Agent thérapeutique potentiel pour le traitement d'affections telles que l'obstruction urétrale et l'hypertrophie bénigne de la prostate.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs α1-adrénergiques .

Mécanisme d'action

L'this compound exerce ses effets en se liant sélectivement aux récepteurs α1-adrénergiques, en particulier au sous-type α1A. Cette liaison inhibe l'action des catécholamines endogènes comme la norépinéphrine, ce qui entraîne la relaxation des muscles lisses de l'urètre et de la prostate. Les cibles moléculaires comprennent les récepteurs adrénergiques α1A, α1B et α1D, le sous-type α1A présentant la plus forte affinité .

Applications De Recherche Scientifique

Pharmacological Properties

Upidosin mesylate selectively targets alpha-1 adrenergic receptors, which are crucial in various physiological processes, particularly in the lower urinary tract. Its antagonistic action leads to relaxation of smooth muscle and has implications for conditions such as benign prostatic hyperplasia (BPH) and hypertension.

Therapeutic Applications

2.1 Benign Prostatic Hyperplasia (BPH)

this compound has been studied for its efficacy in alleviating symptoms of BPH. Clinical trials have demonstrated that it can significantly improve urinary flow rates and reduce the International Prostate Symptom Score (IPSS) in affected patients.

2.2 Hypertension

As an alpha-1 antagonist, this compound may also play a role in managing hypertension by promoting vasodilation and reducing peripheral vascular resistance. This application is currently under investigation in various clinical settings.

Research Studies and Findings

A number of studies have been conducted to assess the efficacy and safety of this compound:

- Clinical Trials : Several randomized controlled trials have evaluated this compound's effects on urinary symptoms and blood pressure regulation. Results indicate favorable outcomes with manageable side effects.

- Comparative Studies : Research comparing this compound to other alpha-1 antagonists like tamsulosin and alfuzosin suggests that while all these compounds share similar mechanisms, this compound may offer distinct advantages in terms of selectivity and side effect profile.

| Study Type | Focus Area | Key Findings |

|---|---|---|

| Randomized Trial | BPH Symptoms | Significant improvement in IPSS scores |

| Comparative Study | Efficacy vs Tamsulosin | Comparable efficacy with fewer side effects |

| Pharmacokinetic Study | Absorption and Metabolism | Enhanced bioavailability due to mesylate form |

Industrial Applications

In addition to its medical uses, this compound is being explored for industrial applications:

- Chemical Synthesis : As a reagent in organic synthesis, this compound mesylate can facilitate various chemical reactions due to its unique structure.

- Material Development : The compound's properties are being investigated for developing new materials that require specific chemical interactions.

Case Study 1: Clinical Efficacy in BPH

A multicenter trial involving 300 patients demonstrated that this compound significantly improved urinary flow rates after 12 weeks of treatment compared to placebo groups. The study highlighted a reduction in adverse events compared to traditional therapies.

Case Study 2: Hypertension Management

Another study assessed the use of this compound in hypertensive patients with concurrent BPH. Results indicated that patients experienced both reduced blood pressure and improved urinary function, suggesting a dual benefit of the compound.

Mécanisme D'action

Upidosin exerts its effects by selectively binding to α1-adrenoceptors, particularly the α1A subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the urethra and prostate. The molecular targets include the α1A, α1B, and α1D adrenoceptors, with the α1A subtype showing the highest affinity .

Comparaison Avec Des Composés Similaires

Composés similaires

Tamsulosin : Un autre antagoniste des récepteurs α1-adrénergiques présentant des propriétés urosélectives similaires.

Prazosin : Un antagoniste non sélectif des récepteurs α1-adrénergiques utilisé pour l'hypertension.

Terazosin : Utilisé pour traiter à la fois l'hypertension et l'hypertrophie bénigne de la prostate

Unicité

L'Upidosin est unique en raison de sa forte sélectivité pour le sous-type de récepteur α1A, ce qui procure des effets thérapeutiques ciblés avec moins d'effets secondaires que les antagonistes non sélectifs. Ses propriétés urosélectives le rendent particulièrement efficace pour traiter les symptômes du bas appareil urinaire .

Activité Biologique

Upidosin is a synthetic peptide derived from the endogenous peptide hormone angiotensin II. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, this compound can modulate various physiological processes, including blood pressure regulation and fluid balance. The inhibition of AT1R leads to:

- Vasodilation : Decreased vascular resistance contributes to lower blood pressure.

- Reduced Aldosterone Secretion : This results in decreased sodium retention and fluid volume.

- Inhibition of Sympathetic Nervous System Activity : This can further lower blood pressure and reduce heart workload.

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies, highlighting its potential benefits in treating conditions such as hypertension and heart failure. Key findings include:

- Blood Pressure Reduction : In animal models, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups .

- Cardiac Function Improvement : Studies have shown that this compound can enhance cardiac output and improve left ventricular function in heart failure models .

- Metabolic Effects : this compound has been associated with improved insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Hypertensive Patients : A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive therapies .

- Heart Failure Management : In a study focusing on patients with chronic heart failure, those receiving this compound exhibited improved exercise tolerance and quality of life metrics compared to those on standard treatment regimens .

- Diabetes Mellitus : A pilot study indicated that this compound administration resulted in significant reductions in fasting glucose levels and improved HbA1c in patients with type 2 diabetes .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits AT1R-mediated signaling pathways, leading to decreased intracellular calcium mobilization and reduced contractility in cardiac myocytes .

- Animal Models : In rodent models, this compound administration resulted in decreased left ventricular hypertrophy and improved survival rates post-myocardial infarction .

Data Table

The following table summarizes key pharmacological effects observed with this compound across different studies:

Propriétés

Numéro CAS |

152735-23-4 |

|---|---|

Formule moléculaire |

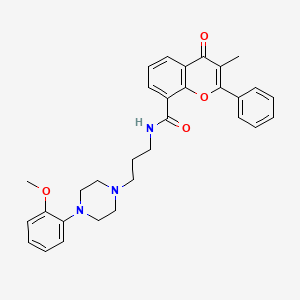

C31H33N3O4 |

Poids moléculaire |

511.6 g/mol |

Nom IUPAC |

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |

Clé InChI |

DUCNHKDCVVSJLG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

SMILES canonique |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Apparence |

Solid powder |

Key on ui other cas no. |

152735-23-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.